![molecular formula C12H11NO2 B13492727 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its significant potential in various fields, including drug discovery and synthetic chemistry. The presence of both a ketone and an aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves a multi-step process. One common method is the photochemical [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core. This reaction involves the irradiation of a suitable diene and a dienophile under ultraviolet light to form the bicyclo[2.1.1]hexane structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and scalability. The use of photochemistry in flow reactors allows for efficient and safe production of the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid.
Reduction: 3-Hydroxy-4-phenyl-2-azabicyclo[2.1.1]hexane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of reactive functional groups, such as the ketone and aldehyde, enables the compound to form covalent bonds with nucleophilic residues in the target proteins, leading to their inactivation or alteration .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
4-Bromo-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde: A brominated derivative with similar structural features.
Uniqueness
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its combination of a bicyclic core with both ketone and aldehyde functional groups. This combination provides a versatile platform for further chemical modifications and enhances its potential as a synthetic intermediate and bioactive compound .
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c14-8-13-10-6-12(7-10,11(13)15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Clé InChI |
LCFRUAMOQJNLHO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C(=O)N2C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


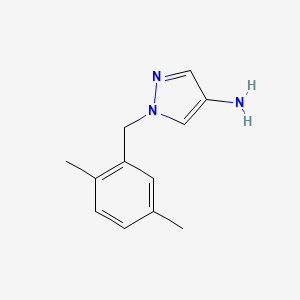
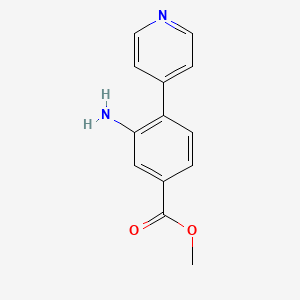
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
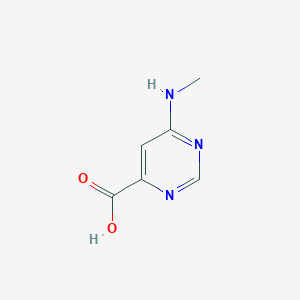
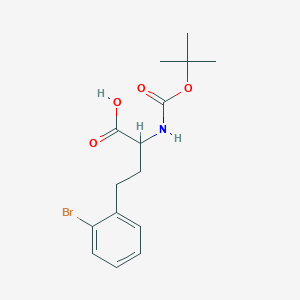

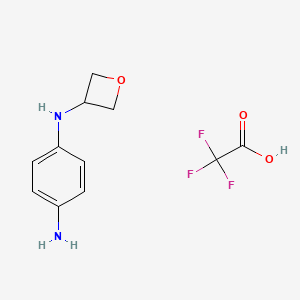
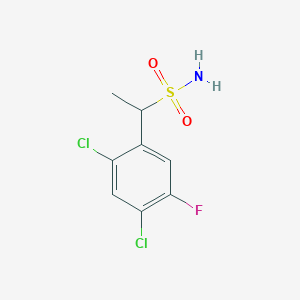
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide](/img/structure/B13492694.png)
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
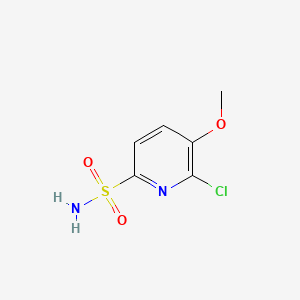
amine hydrochloride](/img/structure/B13492740.png)
